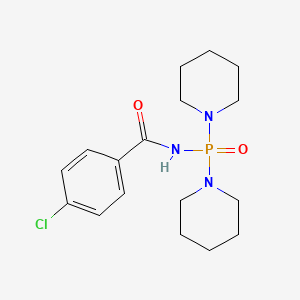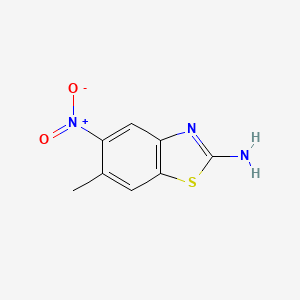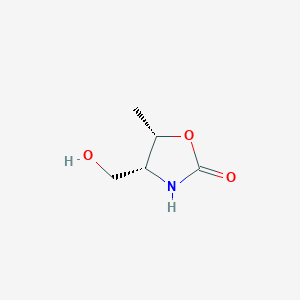
4-Chloro-N-(di(piperidin-1-yl)phosphoryl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N-(di(piperidin-1-yl)phosphoryl)benzamide is a chemical compound with the molecular formula C17H25ClN3O2P and a molecular weight of 369.83 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(di(piperidin-1-yl)phosphoryl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with di(piperidin-1-yl)phosphoryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high-purity products suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-N-(di(piperidin-1-yl)phosphoryl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or other oxidizing and reducing agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can lead to different oxidation states of the phosphorus atom .
Aplicaciones Científicas De Investigación
4-Chloro-N-(di(piperidin-1-yl)phosphoryl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Chloro-N-(di(piperidin-1-yl)phosphoryl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
N-(piperidin-4-yl)benzamide: Shares a similar benzamide structure but lacks the phosphoryl group.
4-Chlorobenzamide: Similar aromatic structure but without the piperidinyl and phosphoryl groups.
Uniqueness
4-Chloro-N-(di(piperidin-1-yl)phosphoryl)benzamide is unique due to the presence of both the chloro and di(piperidin-1-yl)phosphoryl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler benzamide derivatives .
Propiedades
Número CAS |
927681-48-9 |
|---|---|
Fórmula molecular |
C17H25ClN3O2P |
Peso molecular |
369.8 g/mol |
Nombre IUPAC |
4-chloro-N-di(piperidin-1-yl)phosphorylbenzamide |
InChI |
InChI=1S/C17H25ClN3O2P/c18-16-9-7-15(8-10-16)17(22)19-24(23,20-11-3-1-4-12-20)21-13-5-2-6-14-21/h7-10H,1-6,11-14H2,(H,19,22,23) |
Clave InChI |
LWQVGGHOXWDEHG-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)P(=O)(NC(=O)C2=CC=C(C=C2)Cl)N3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Hydroxyphenyl)amino]-1-(3-nitrophenyl)propan-1-one](/img/structure/B15052517.png)
![3-(2-Methylpropyl)octahydropyrrolo[1,2-A]pyrazine](/img/structure/B15052522.png)





![(2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol](/img/structure/B15052564.png)


![(NE)-N-[1-(3-chloro-4-methylphenyl)ethylidene]hydroxylamine](/img/structure/B15052587.png)


![methyl (2S)-3-[4-(chloromethyl)phenyl]-2-acetamidopropanoate](/img/structure/B15052611.png)
